PI3Kalpha-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PI3Kalpha-IN-4 is a small molecule inhibitor specifically targeting the phosphatidylinositol-3-kinase alpha (PI3Kalpha) isoform. This compound is part of a broader class of PI3K inhibitors, which play a crucial role in regulating cell growth, survival, and metabolism. This compound has garnered significant attention due to its potential therapeutic applications in cancer treatment, particularly in tumors with dysregulated PI3Kalpha signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of PI3Kalpha-IN-4 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:
Formation of the core scaffold: This involves the construction of the central structure of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of specific functional groups that enhance the compound’s binding affinity and selectivity for PI3Kalpha.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity and yield
Industrial Production Methods: Industrial-scale production of this compound involves optimizing the synthetic route to ensure cost-effectiveness and scalability. This includes:
Process optimization: Refining reaction conditions to maximize yield and minimize by-products.
Automation: Utilizing automated synthesis equipment to enhance reproducibility and efficiency.
Quality control: Implementing stringent quality control measures to ensure the consistency and purity of the final product
化学反应分析
Types of Reactions: PI3Kalpha-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, affecting the compound’s binding properties
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or aryl halides under appropriate conditions
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and properties .
科学研究应用
PI3Kalpha-IN-4 has a wide range of scientific research applications, including:
Cancer Research: It is extensively studied for its potential to inhibit tumor growth and progression by targeting the PI3Kalpha signaling pathway
Biological Studies: Used to investigate the role of PI3Kalpha in cellular processes such as proliferation, apoptosis, and metabolism
Drug Development: Serves as a lead compound for developing new PI3Kalpha inhibitors with improved efficacy and safety profiles.
Medical Applications: Potential therapeutic applications in treating cancers with PI3Kalpha mutations or overexpression
作用机制
PI3Kalpha-IN-4 exerts its effects by specifically inhibiting the PI3Kalpha isoform, a key component of the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway. This inhibition leads to:
Decreased cellular proliferation: By blocking the signaling pathway that promotes cell growth.
Increased apoptosis: Inducing programmed cell death in cancer cells.
Reduced angiogenesis: Inhibiting the formation of new blood vessels that supply tumors
Molecular Targets and Pathways: this compound targets the catalytic subunit of PI3Kalpha, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition disrupts downstream signaling events, including the activation of AKT and mTOR, which are critical for cell survival and growth .
相似化合物的比较
Alpelisib: Another PI3Kalpha-specific inhibitor approved for breast cancer treatment.
GDC0077: A PI3Kalpha isoform-specific inhibitor undergoing clinical trials.
Idelalisib: A PI3K delta-specific inhibitor used in hematologic malignancies.
Uniqueness of PI3Kalpha-IN-4: this compound is unique due to its high selectivity for the PI3Kalpha isoform, which minimizes off-target effects and enhances its therapeutic potential. Its specific binding affinity and favorable pharmacokinetic properties make it a promising candidate for further development and clinical application .
属性
IUPAC Name |
(2R)-3-[6-[5-[(2-chloro-4-fluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]-4-oxoquinazolin-3-yl]-N,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClFN5O5S/c1-14(23(33)28-2)12-32-13-30-20-6-4-15(8-18(20)25(32)34)16-9-21(24(37-3)29-11-16)31-38(35,36)22-7-5-17(27)10-19(22)26/h4-11,13-14,31H,12H2,1-3H3,(H,28,33)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPATWVFSBNDSHR-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(C1=O)C=C(C=C2)C3=CC(=C(N=C3)OC)NS(=O)(=O)C4=C(C=C(C=C4)F)Cl)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(C1=O)C=C(C=C2)C3=CC(=C(N=C3)OC)NS(=O)(=O)C4=C(C=C(C=C4)F)Cl)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClFN5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。